molecular formula C18H32FNSn B1317848 2-Fluoro-5-methyl-3-(tributylstannyl)pyridine CAS No. 1025745-87-2

2-Fluoro-5-methyl-3-(tributylstannyl)pyridine

Cat. No.: B1317848
CAS No.: 1025745-87-2
M. Wt: 400.2 g/mol
InChI Key: MLHSJTGMZLOEIW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known that organotin compounds like tributyltin are often used in stille cross-coupling reactions , which are powerful tools for forming carbon-carbon bonds in organic synthesis.

Mode of Action

The mode of action of 2-Fluoro-5-methyl-3-(tributylstannyl)pyridine is likely related to its role in Stille cross-coupling reactions . In these reactions, the organotin compound acts as a nucleophile, attacking an electrophilic carbon center in another molecule. This results in the formation of a new carbon-carbon bond.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of Stille cross-coupling reactions.

Preparation Methods

The synthesis of 2-Fluoro-5-methyl-3-(tributylstannyl)pyridine typically involves the stannylation of a fluorinated pyridine derivative. One common method includes the reaction of 2-fluoro-5-methylpyridine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Fluoro-5-methyl-3-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

2-Fluoro-5-methyl-3-(tributylstannyl)pyridine can be compared with other similar compounds such as:

These compounds share similar structures and reactivity but differ in the position of the fluorine and methyl groups on the pyridine ring, which can influence their reactivity and the types of products formed in coupling reactions. The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct reactivity and applications in organic synthesis.

Properties

IUPAC Name

tributyl-(2-fluoro-5-methylpyridin-3-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN.3C4H9.Sn/c1-5-2-3-6(7)8-4-5;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHSJTGMZLOEIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(N=CC(=C1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32FNSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586034
Record name 2-Fluoro-5-methyl-3-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025745-87-2
Record name 2-Fluoro-5-methyl-3-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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